molecular formula C20H21ClN2O4S B5640464 N-(4-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide

N-(4-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide

Cat. No. B5640464
M. Wt: 420.9 g/mol
InChI Key: MNXMBOAGUQEXPX-UHFFFAOYSA-N
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Description

"N-(4-acetylphenyl)-2-chloro-5-(1-piperidinylsulfonyl)benzamide" is a chemical compound potentially related to various pharmacological studies and chemical investigations. While the exact compound may not directly match available research, related compounds have been synthesized and studied for different biological and chemical properties, including anti-acetylcholinesterase activity and interactions with biological receptors.

Synthesis Analysis

The synthesis of similar compounds, such as piperidine derivatives, involves multiple steps, including acetylation, chlorination, and sulfonylation. These processes may involve the use of reagents like chlorosulfene, acetyl chloride, and various bases or solvents to introduce different functional groups or to create the desired molecular scaffold (Sugimoto et al., 1990; Bi, 2014).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized by X-ray crystallography, NMR, and other spectroscopic techniques. These compounds typically feature a piperidine moiety, a benzamide group, and various substituents that influence their conformation and intermolecular interactions (S. B. Benakaprasad et al., 2007; C. S. Karthik et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving such compounds may include nucleophilic substitutions, acylation, and sulfonylation, affecting the chemical behavior and properties of the synthesized compounds. These reactions are crucial for modifying the chemical structure to achieve desired biological or chemical properties (A. Bargagna et al., 1983; H. Khalid et al., 2013).

Physical Properties Analysis

The physical properties such as melting point, solubility, and crystalline structure can be influenced by the molecular structure and functional groups present in the compound. These properties are crucial for understanding the compound's stability, solubility, and suitability for various applications (T. Kobkeatthawin et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, can be determined through various analytical techniques and biological assays. These properties are essential for assessing the compound's potential as a pharmacological agent or a chemical intermediate (S. Prasad et al., 2008).

properties

IUPAC Name

N-(4-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-14(24)15-5-7-16(8-6-15)22-20(25)18-13-17(9-10-19(18)21)28(26,27)23-11-3-2-4-12-23/h5-10,13H,2-4,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXMBOAGUQEXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-chloro-5-piperidin-1-ylsulfonylbenzamide

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